
2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxymethyl groups and acetate functionalities. It is primarily used in organic synthesis and material science research due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of 2,5-bis(hydroxymethyl)tetrahydrofuran. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions, with temperatures ranging from 0°C to room temperature, to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes ensures consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions include various acetylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of biodegradable materials and drug delivery systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Wirkmechanismus
The mechanism by which 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate exerts its effects involves its ability to undergo various chemical transformations. These transformations enable it to interact with different molecular targets and pathways, facilitating the synthesis of a wide range of products. The compound’s multiple functional groups allow for diverse reactivity, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(hydroxymethyl)furan: A related compound with similar hydroxymethyl groups but a different core structure.
2,5-Dimethylfuran: Another furan derivative with distinct chemical properties.
Tetrahydrofuran: A simpler analog without the hydroxymethyl and acetate functionalities.
Uniqueness: 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate stands out due to its multiple functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form various derivatives makes it a unique and valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H18O9 |
|---|---|
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
[4,5-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H18O9/c1-6(15)18-10-9(4-13)21-12(5-14,20-8(3)17)11(10)19-7(2)16/h9-11,13-14H,4-5H2,1-3H3 |
InChI-Schlüssel |
XULBXHXHMBTICR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)(CO)OC(=O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-(aminomethyl)-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13325699.png)
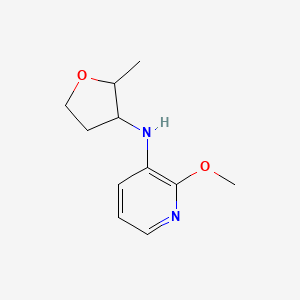
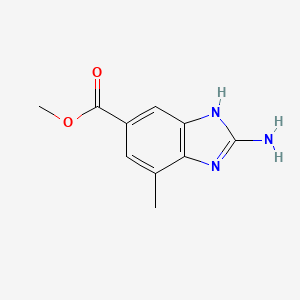
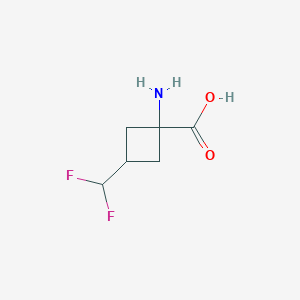

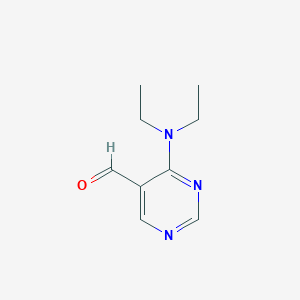

![3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride](/img/structure/B13325738.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13325740.png)
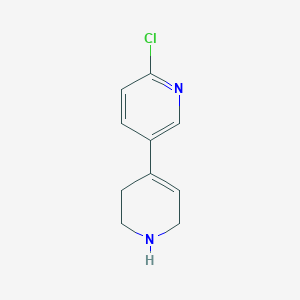


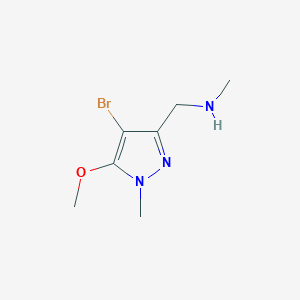
![5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)
